2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
Description
This compound features a pyrimidine core substituted at positions 2, 4, and 6 with distinct functional groups:
- Position 2: A 4-(2-chloro-6-fluorobenzoyl)-piperazinyl group, introducing a halogenated aromatic moiety linked via a carbonyl bridge.
- Position 4: A methyl group, enhancing steric bulk and hydrophobicity.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN5O/c1-14-13-17(25-7-2-3-8-25)24-20(23-14)27-11-9-26(10-12-27)19(28)18-15(21)5-4-6-16(18)22/h4-6,13H,2-3,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOCLBFBUXPXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that piperazine derivatives, which are part of this compound’s structure, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity.
Mode of Action
Piperazine derivatives, which are part of this compound’s structure, act as dopamine and serotonin antagonists and are used as antipsychotic drug substances.
Biochemical Pathways
It’s known that benzisothiazole derivatives, which are part of this compound’s structure, exhibit various biological activities as oxidosqualene cyclase inhibitors.
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5).
Biological Activity
2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine, with the CAS number 923682-09-1, is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 403.9 g/mol. The structure features a piperazine ring, a pyrimidine moiety, and a chloro-fluorobenzoyl group, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H23ClFN5O |
| Molecular Weight | 403.9 g/mol |
| IUPAC Name | 2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine |
| CAS Number | 923682-09-1 |
The biological activity of 2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It has been shown to modulate the activity of certain G protein-coupled receptors (GPCRs), which are crucial in numerous signaling pathways within cells .
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For example, piperazine derivatives have been studied for their ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects. Studies have demonstrated that such compounds can act as acetylcholinesterase inhibitors, which may be beneficial in treating neurodegenerative diseases like Alzheimer's . The specific compound under discussion may also exhibit similar properties based on its structural analogies.
Anticonvulsant Activity
In related studies, piperazine compounds have shown anticonvulsant activity in various animal models. The mechanism typically involves modulation of neurotransmitter systems that regulate excitability in neuronal circuits .
Case Studies and Research Findings
A study conducted on piperazine derivatives highlighted their potential as therapeutic agents due to their ability to inhibit amyloid peptide aggregation, a key factor in Alzheimer's disease progression . Another investigation focused on the synthesis and biological evaluation of related compounds revealed promising results regarding their efficacy against specific cancer cell lines.
Scientific Research Applications
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, such as enzymes and receptors. Its structural features facilitate effective binding to these targets, leading to various biological effects.
Antimicrobial Activity
Recent studies indicate that compounds structurally related to this molecule exhibit significant antibacterial properties. For instance, derivatives have shown strong in vitro activity against pathogens like Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds suggest potent antibacterial effects, comparable to standard antibiotics such as ciprofloxacin .
Anticancer Activity
The potential of this compound as an anticancer agent has been explored extensively. Research indicates that it can inhibit specific kinases involved in cancer cell proliferation. Notably, similar piperazine-containing compounds have demonstrated selective inhibition of CDK4/6 kinases, which are crucial for cell cycle regulation. This selectivity enhances therapeutic potential while minimizing side effects .
Antibacterial Efficacy
A study highlighted that derivatives of this compound displayed MIC values against E. coli and S. aureus that were comparable to those of established antibiotics. This finding underscores the potential of the compound as a new antimicrobial agent.
Cancer Cell Line Studies
In vitro assays have demonstrated that the compound significantly reduces the viability of various cancer cell lines. This suggests its role as a promising candidate for further development in oncology .
Structure-Activity Relationship (SAR)
Research focusing on the SAR of similar compounds has revealed that modifications in the piperazine ring and the introduction of fluorine atoms can enhance biological activity. Such insights are vital for guiding future synthetic strategies aimed at optimizing efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
Compound A : 2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (CAS: 946213-33-8)
- Key Differences : Bromine replaces chlorine and fluorine at the benzoyl group; piperidin-1-yl replaces pyrrolidin-1-yl at position 6.
- Impact : Bromine’s larger atomic radius may alter binding affinity or metabolic stability compared to the smaller, electronegative fluorine and chlorine in the target compound. Piperidine’s six-membered ring introduces conformational flexibility distinct from pyrrolidine’s five-membered structure .
Compound B : 2-[4-(5-Bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine (CAS: 946283-67-6)
- Key Differences : Sulfonyl group replaces benzoyl; ethoxy and bromo groups are present.
- Ethoxy may enhance lipophilicity, affecting membrane permeability .
Substituent Variations at Position 6
Compound C : 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Key Differences : Piperidin-1-yl at position 6; amine group at position 2 instead of the piperazinyl-benzoyl moiety.
- Impact : The absence of the benzoyl-piperazine group simplifies the structure, likely reducing target affinity but improving synthetic accessibility. Piperidine’s larger ring may influence steric interactions .
Compound D : 4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine (CAS: 1017782-75-0)
Core Structure Modifications
Compound E : 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
- Key Differences: Thieno[3,2-d]pyrimidine core replaces pyrimidine; morpholinyl and methanesulfonyl groups are present.
- Morpholine improves water solubility .
Table 1: Comparative Physicochemical Data
| Compound | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound | C21H22ClFN5O | ~438.89 | 2-Cl-6-F-benzoyl-piperazinyl, methyl, pyrrolidinyl |
| Compound A (CAS 946213-33-8) | C21H26BrN5O | 444.37 | 2-Br-benzoyl-piperazinyl, methyl, piperidinyl |
| Compound B (CAS 946283-67-6) | C21H28BrN5O3S | 510.45 | 5-Br-2-ethoxybenzenesulfonyl-piperazinyl, methyl, pyrrolidinyl |
| Compound D (CAS 1017782-75-0) | C10H15ClN4 | 226.71 | Chloro, methyl, 4-methylpiperazinyl |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
